molecular formula C11H9FN2 B582421 3-(2-Fluorophenyl)pyridin-4-amine CAS No. 1214380-93-4

3-(2-Fluorophenyl)pyridin-4-amine

Cat. No. B582421
CAS RN: 1214380-93-4
M. Wt: 188.205
InChI Key: UEUYOLBODVTZRC-UHFFFAOYSA-N
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Description

“3-(2-Fluorophenyl)pyridin-4-amine” is a chemical compound with the CAS Number: 1214380-93-4 . It has a molecular weight of 188.2 and its IUPAC name is 3-(2-fluorophenyl)-4-pyridinamine . This compound belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a pyridine ring linked to a benzene ring through a nitrogen atom . The benzene ring contains a fluorine atom .

It should be stored at a temperature between 2-8°C . More detailed physical and chemical properties such as melting point, boiling point, and density were not available in the retrieved data.

Safety and Hazards

The Material Safety Data Sheet (MSDS) for “3-(2-Fluorophenyl)pyridin-4-amine” can be found online . It’s important to refer to this document for detailed safety and hazard information.

Future Directions

While specific future directions for “3-(2-Fluorophenyl)pyridin-4-amine” are not available, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests potential future directions in the development of new anti-inflammatory agents.

properties

IUPAC Name

3-(2-fluorophenyl)pyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2/c12-10-4-2-1-3-8(10)9-7-14-6-5-11(9)13/h1-7H,(H2,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUYOLBODVTZRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CN=C2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20673331
Record name 3-(2-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1214380-93-4
Record name 3-(2-Fluorophenyl)pyridin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20673331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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